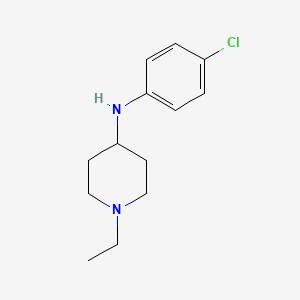![molecular formula C13H16ClNO5 B5697313 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as CK-666, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid exerts its effects by inhibiting the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. Actin filaments are essential for cell migration and invasion, which are processes that are dysregulated in cancer. By inhibiting the Arp2/3 complex, this compound can suppress cancer cell migration and invasion.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been found to inhibit the formation of dendritic spines in neurons, which could have implications for the treatment of neurological disorders. This compound has also been found to inhibit the activity of the NLRP3 inflammasome, which is involved in the immune response to infection and inflammation.
実験室実験の利点と制限
One advantage of using 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid in lab experiments is that it is a highly specific inhibitor of the Arp2/3 complex, making it a useful tool for studying the role of actin filaments in various cellular processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of research could focus on developing new analogs of this compound that are more potent and specific inhibitors of the Arp2/3 complex. Another area of research could focus on investigating the potential of this compound as a therapeutic agent in other diseases, such as neurological disorders and inflammatory diseases. Finally, research could also focus on developing new methods for delivering this compound to target cells, which could improve its effectiveness as a therapeutic agent.
合成法
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 5-bromo-2-pentanone, followed by the reaction of the resulting intermediate with sodium cyanoborohydride. The final product is obtained by reacting the resulting intermediate with acetic anhydride and acetic acid.
科学的研究の応用
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been extensively studied in scientific research for its potential as a therapeutic agent in various diseases. One area of research where this compound has shown promise is in the treatment of cancer. This compound has been found to inhibit the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. This inhibition leads to the suppression of cancer cell migration and invasion, making this compound a potential anti-cancer agent.
特性
IUPAC Name |
5-(4-chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-19-10-7-9(11(20-2)6-8(10)14)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDCUUWABBOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

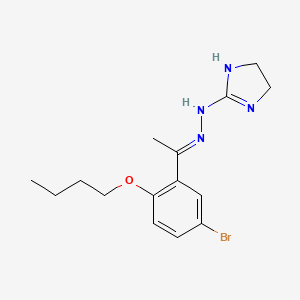
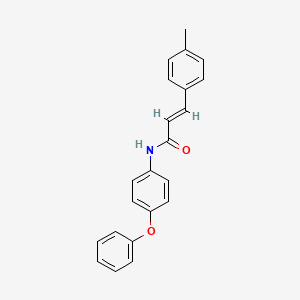
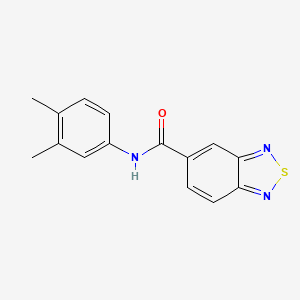

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
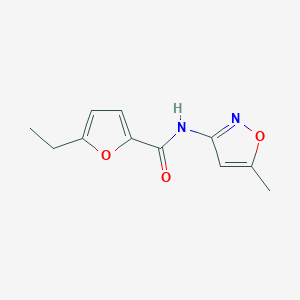
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)

